molecular formula C12H14N2O2S B7545070 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole

1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole

Cat. No. B7545070
M. Wt: 250.32 g/mol
InChI Key: CEKRPAPUQGRDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole, also known as DMI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMI belongs to the class of imidazole derivatives and has been studied for its potential use as a pharmaceutical drug. In

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole involves the inhibition of MAO activity. MAO is responsible for the breakdown of neurotransmitters in the brain, and inhibition of this enzyme leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. This increased neurotransmitter activity has been linked to improvements in mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on MAO activity, this compound has been shown to have antioxidant properties and may play a role in the prevention of oxidative stress. This compound has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole in lab experiments is its ability to selectively inhibit MAO activity. This allows researchers to study the effects of increased neurotransmitter activity in a controlled manner. However, one limitation of using this compound is its potential toxicity at high doses. Careful attention must be paid to dosing and toxicity levels when using this compound in lab experiments.

Future Directions

There are a number of future directions for research on 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole. One area of interest is the potential use of this compound in the treatment of neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the prevention and treatment of oxidative stress and inflammation. Finally, research is needed to develop new and more efficient synthesis methods for this compound that may have potential applications in the pharmaceutical industry.

Synthesis Methods

The synthesis of 1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole involves the reaction of 2,5-dimethylphenyl hydrazine with methylsulfonyl chloride in the presence of a base. The resulting product is then reacted with imidazole to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2-methylsulfonylimidazole has been studied for its potential use as a pharmaceutical drug due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition of MAO activity has potential applications in the treatment of depression, anxiety, and other neurological disorders.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-2-methylsulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9-4-5-10(2)11(8-9)14-7-6-13-12(14)17(3,15)16/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKRPAPUQGRDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CN=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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